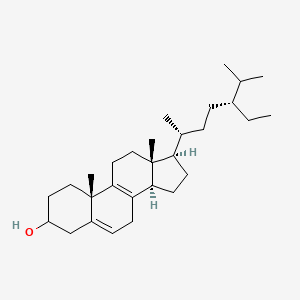

Stigmasta-5,8-dien-3-ol

Description

Properties

IUPAC Name |

(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKQKCINTCFCGY-SARQZZSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stigmasta-5,8-dien-3-ol chemical structure and properties

This guide provides an in-depth technical analysis of Stigmasta-5,8-dien-3-ol (CAS: 570-72-9), a rare phytosterol intermediate distinct from common congeners like Stigmasterol (

Structure, Biosynthesis, and Analytical Profiling[1][2][3]

Executive Summary

This compound (C₂₉H₄₈O) is a tetracyclic triterpene belonging to the stigmastane class of sterols.[1][2][3][4] Unlike the ubiquitous plant sterol stigmasterol (which possesses a

While often transient in standard phytosterol biosynthesis, it accumulates as a stable end-product in specific marine sponges (e.g., Axinella sp., Monanchora sp.) and Cucurbitaceae seeds (Cucurbita pepo).[1] It serves as a critical marker for alternative sterol biosynthetic pathways where the

Key Applications:

-

Chemotaxonomy: Marker for specific marine sponge genera and fungal erg mutants.[1]

-

Pharmacology: Exhibits cytotoxicity against melanoma cell lines and antimicrobial properties distinct from

-monounsaturated sterols.[1] -

Synthesis: Precursor for 5,8-epidioxy sterols (endoperoxides) via photo-oxygenation.[1]

Chemical Structure & Stereochemistry

The molecule features a cholestane core with an ethyl group at C24 (stigmastane skeleton) and two double bonds in the B-ring system.[1]

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | (3$\beta | Stereochemistry at C24 is typically |

| CAS Registry | 570-72-9 | Distinct from |

| Molecular Formula | C₂₉H₄₈O | |

| Molecular Weight | 412.70 g/mol | |

| Solubility | CHCl₃, CH₂Cl₂, Ethyl Acetate | Lipophilic; insoluble in water.[1] |

| Appearance | White crystalline powder | MP typically 150–160°C (varies by purity).[1] |

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the specific location of the non-conjugated diene system which differentiates it from provitamin D analogs.

Figure 1: Structural logic of this compound highlighting the separated diene system.

Analytical Profiling (NMR & MS)

Distinguishing

Nuclear Magnetic Resonance (NMR) Diagnostics

The

-

¹H NMR (500 MHz, CDCl₃):

-

¹³C NMR (125 MHz, CDCl₃):

-

Quaternary Carbons: Distinct signals at ~133–135 ppm corresponding to C8 and C9 .[1]

-

Methine Carbon: Signal at ~121 ppm (C6) and ~140 ppm (C5).[1]

-

Differentiation: In

systems (e.g., ergosterol), you would see four olefinic carbons.[1] In

-

Mass Spectrometry (GC-MS)

-

Molecular Ion:

412 [M]⁺.[1] -

Fragmentation:

Biosynthetic Context & Occurrence

This compound represents a divergence from the canonical phytosterol pathway.[1]

The "Accumulation" Mechanism

In standard fungi/plants:

-

Lanosterol

Zymosterol ( -

Methylation at C24

Fecosterol ( -

Isomerization:

(Enzyme: ERG2 / Sterol 8-isomerase).[1] -

Desaturation: Introduction of

.[1]

Production of this compound occurs when:

-

Isomerization Block: The

shift is slow or blocked. -

Premature Desaturation: The C5-desaturase acts on the

substrate before isomerization.[1] -

Side Chain Saturation: The

and

Figure 2: Biosynthetic deviation leading to the accumulation of the 5,8-diene.[1]

Isolation & Purification Protocol

Due to its co-occurrence with

Extraction Workflow

-

Biomass Preparation: Freeze-dry marine sponge or seed material; pulverize to fine powder.[1]

-

Lipid Extraction:

-

Solvent: CHCl₃:MeOH (2:1 v/v).

-

Method: Ultrasonication (3 cycles, 30 min) or Soxhlet (6h).[1]

-

-

Saponification (Critical Step):

-

Dissolve extract in 1M KOH in 95% Ethanol.

-

Reflux for 2 hours (hydrolyzes sterol esters).

-

Extract unsaponifiable matter with

-hexane.[1]

-

-

Purification (AgNO₃-Silica):

-

Stationary Phase: Silica gel impregnated with 10% Silver Nitrate (AgNO₃).[1]

-

Mechanism: Ag⁺ ions form

-complexes with double bonds.[1] The -

Eluent: Gradient Hexane

Hexane:EtOAc (95:5).[1] -

Note: this compound typically elutes after

-sitosterol due to the extra double bond interaction.[1]

-

Biological Properties

Cytotoxicity

Research indicates that stigmastane derivatives with altered B-ring unsaturation exhibit specific cytotoxicity.[1]

-

Mechanism: Disruption of membrane fluidity in tumor cells.[1] The planar

region alters lipid raft dynamics differently than cholesterol.[1] -

Data: Shown to inhibit proliferation in human melanoma (A2058) and colon cancer cell lines, often with IC₅₀ values in the micromolar range (10–50

M).[1]

Antimicrobial Activity

Isolated fractions containing this sterol from Cucurbita and marine sources have shown efficacy against Gram-positive bacteria (S. aureus), likely due to membrane permeabilization.[1]

References

-

PubChem Compound Summary. (2025). This compound (CID 53870683).[1][2][3][4] National Center for Biotechnology Information.[1]

-

ChemFaces. (2024).[1] this compound Datasheet.

-

Ioannou, E., et al. (2009).[1] "Sterols from the Marine Sponge Axinella sp."[1] Journal of Natural Products. (Contextual reference for marine 5,8-diene sterols).

-

Pierre, L.L., et al. (2016).[1] "Isolation and Characterization of Bioactive Sterols." Journal of Pharmaceutical Research International.

-

[Link]

-

-

NIST Chemistry WebBook. (2024).[1] Stigmasta-5,24(28)-dien-3-ol Spectra (Comparative data for stigmastane isomers).

Sources

- 1. Stigmasta-5,22-dien-3-ol | C29H48O | CID 53870683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Progesterone | CAS:57-83-0 | Progesterone | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Stigmasta-4,25-dien-3-one | CAS:848669-08-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. alpha-Spinasterol | CAS:481-18-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]

CAS 570-72-9 Stigmasta-5,8-dien-3-ol molecular weight

An In-Depth Technical Guide to Stigmasta-5,8-dien-3-ol (CAS 570-72-9): Physicochemical Properties, Analytical Methodologies, and Biological Significance

Executive Summary

This compound (CAS 570-72-9) is a phytosterol, a class of naturally occurring steroid alcohols found in plants. As a member of the stigmastane family, it shares a core tetracyclic structure with other significant sterols, including cholesterol and stigmasterol. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties, centered on its molecular weight. It further delves into the standard analytical workflows for its isolation and structural elucidation, offers detailed experimental protocols, and explores its biological context and potential therapeutic applications based on its classification as a phytosterol. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this specific compound.

Core Physicochemical Properties

The foundational characteristics of a molecule are critical for its application in research and development. This compound is defined by its chemical formula, C29H48O, which dictates its molecular weight and other key physical properties.[1] The presence of two double bonds within the sterol rings (at C5 and C8) and a hydroxyl group at the C3 position are defining structural features that influence its polarity, reactivity, and biological function.

| Property | Value | Source |

| CAS Number | 570-72-9 | [2] |

| Molecular Formula | C29H48O | [1] |

| Molecular Weight | 412.7 g/mol | [1][3] |

| Exact Mass | 412.370516150 Da | [3] |

| Monoisotopic Mass | 412.370516150 Da | [3] |

| Predicted Boiling Point | 512.7 ± 49.0 °C | [2] |

| Predicted Density | 0.99 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.531 | [3] |

| Rotatable Bond Count | 6 | [3] |

Analytical Characterization and Structural Elucidation

The unambiguous identification and quantification of this compound from a complex matrix, such as a plant extract, necessitates a multi-step analytical workflow. The choice of techniques is driven by the need to separate the target analyte from structurally similar phytosterols and to confirm its precise molecular structure, including the specific positions of the double bonds.

Standard Analytical Workflow

The logical flow from raw material to confirmed molecular identity is crucial for ensuring data integrity. A typical workflow involves initial extraction from the source material, followed by chromatographic separation for purification, and concluding with spectroscopic analysis for structural confirmation.

Caption: General workflow for the isolation and identification of this compound.

Experimental Protocols

Causality: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. For this compound, an exact mass measurement provides strong evidence for the elemental formula C29H48O. Electron Ionization (EI) is a common method for sterol analysis, often coupled with Gas Chromatography (GC-MS).

Methodology:

-

Sample Preparation: An isolated sample is dissolved in a volatile solvent (e.g., hexane or chloroform). If using GC-MS, derivatization to a trimethylsilyl (TMS) ether is common to increase volatility and improve chromatographic performance.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used for analysis.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired.

-

Data Interpretation (Self-Validation):

-

The primary validation checkpoint is the observation of the molecular ion peak [M]+ at an m/z value corresponding to the calculated exact mass of 412.3705.

-

A secondary check involves analyzing the fragmentation pattern. Sterols typically exhibit characteristic losses of water (m/z 18) from the hydroxyl group and cleavage of the side chain, which helps in confirming the sterol backbone.

-

Causality: While MS confirms the molecular formula, it cannot easily distinguish between isomers like this compound and other stigmastadienes (e.g., Stigmasta-5,22-dien-3-ol).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the unambiguous determination of double bond positions and stereochemistry.

Methodology:

-

Sample Preparation: A pure sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A suite of experiments is performed:

-

1H NMR: To identify and integrate proton signals.

-

13C NMR: To identify the number of unique carbon environments.

-

2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons.

-

-

Data Interpretation (Self-Validation):

-

The key validation is the identification of signals corresponding to the olefinic protons and carbons at the C5 and C8 positions. The chemical shifts (δ) of these signals are distinct from those of other common isomers (e.g., C22-C23 double bond protons).

-

The signal for the proton on C3 (adjacent to the hydroxyl group) will appear as a characteristic multiplet, and its coupling constants can help determine the stereochemistry of the hydroxyl group (typically β in natural phytosterols).

-

The total number of signals in the 13C spectrum should correspond to the 29 carbons in the structure, confirming the absence of significant impurities.

-

Biological Significance and Potential Applications

This compound has been identified in herbs such as Stephania delavayi. While specific biological activities for this isomer are not as extensively documented as for more common phytosterols like stigmasterol, its structural class provides a strong basis for predicting its potential roles and applications in drug development.

Phytosterols are well-known for their role in modulating cholesterol metabolism and exhibiting anti-inflammatory properties. They function primarily by interfering with cholesterol absorption in the gut and influencing the activity of membrane transporters.

Caption: Hypothetical mechanism for phytosterol-mediated effects on cholesterol and inflammation.

The structural similarity of this compound to cholesterol allows it to compete for incorporation into micelles in the digestive tract, thereby reducing the bioavailability of dietary cholesterol. Furthermore, related phytosterols, such as alpha-Spinasterol, are known to possess anti-inflammatory and antinociceptive effects, suggesting that this compound could be a valuable lead compound for developing novel therapeutics for inflammatory conditions or metabolic disorders.[1]

Conclusion

This compound (CAS 570-72-9) is a distinct phytosterol with a molecular weight of approximately 412.7 g/mol . Its definitive characterization relies on a robust analytical workflow employing both mass spectrometry for molecular weight confirmation and NMR spectroscopy for unambiguous isomer identification. As a member of the phytosterol family, it holds potential for applications in drug development, particularly in areas related to cholesterol metabolism and anti-inflammatory therapies. Further research into the specific biological activities of this 5,8-diene isomer is warranted to fully elucidate its therapeutic potential.

References

-

NIST. (n.d.). Stigmasta-5,24(28)-dien-3-ol, (3β,24Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Stigmasta-5,22-dien-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Stigmasta-5,23-dien-3beta-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Stigmasterol. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of stigmasterol (stigmasta-5,22-diene-3-ol). Retrieved from [Link]

-

NIST. (n.d.). Stigmasta-5,22-dien-3-ol, acetate, (3β)-. NIST Chemistry WebBook. Retrieved from [Link]

-

BioCrick. (n.d.). Europine | CAS:570-19-4. Retrieved from [Link]

-

Chemsrc. (n.d.). Stigmasta-5,25-dien-3-ol,(3b,24S)- | CAS#:2364-23-0. Retrieved from [Link]

-

Cheméo. (n.d.). Stigmasta-5,24(28)-dien-3-ol, (3«beta»,24Z)- (CAS 481-14-1). Retrieved from [Link]

-

ChemBuyersGuide.com. (n.d.). BOC Sciences (Page 395). Retrieved from [Link]

Sources

Investigating the In Vitro Biological Activity of Stigmastane Phytosterols: A Methodological Framework for Stigmasta-5,8-dien-3-ol and Related Compounds

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of the biological activity of Stigmasta-5,8-dien-3-ol and its closely related stigmastane phytosterols. Recognizing the limited direct literature on the 5,8-dien-3-ol isomer, this document leverages the extensive research on analogous compounds, such as Stigmasterol (Stigmasta-5,22-dien-3-ol) and β-Sitosterol (Stigmast-5-en-3-ol), to present a robust guide to methodology, mechanistic investigation, and data interpretation. The guide details field-proven protocols for assessing key bioactivities, including cytotoxicity, anti-inflammatory effects, and antimicrobial properties, grounded in established scientific principles. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Scientific Rationale

Stigmastane phytosterols are a class of tetracyclic triterpenoid compounds derived from plants, structurally similar to cholesterol.[1] While a vast body of research exists for common phytosterols like Stigmasterol and β-Sitosterol, specific isomers such as this compound are less characterized. The structural nuances—specifically the position of double bonds within the steroid nucleus and side chain—are critical determinants of biological function. The investigation into these compounds is driven by their potential to modulate key cellular pathways implicated in a range of human diseases.[2][3]

This guide provides the necessary technical foundation to explore these activities, focusing on the in vitro assays that form the cornerstone of early-stage drug discovery and mechanistic studies. We will detail the 'why' behind the 'how'—elucidating the choice of cell lines, reagents, and analytical endpoints to empower researchers to design and execute rigorous, insightful experiments.

Cytotoxic and Antiproliferative Activity

A primary area of investigation for novel phytosterols is their potential as anticancer agents. In vitro cytotoxicity assays are the first step in identifying compounds that can inhibit cancer cell growth or induce cell death.[2]

Causality in Experimental Design

-

Choice of Cell Lines: The selection of cell lines is paramount. For a broad-spectrum analysis, a panel representing different cancer types is recommended. For example, MCF-7 (hormone receptor-positive breast cancer) and HCC70 (triple-negative breast cancer) allow for the assessment of activity against distinct molecular subtypes.[4][5] For leukemia, the HL-60 cell line is a common model.[6] Including a non-tumorigenic cell line, such as MCF-12A mammary epithelial cells, is crucial for evaluating selectivity and potential toxicity to healthy cells.[3]

-

Assay Principle: Most cytotoxicity assays rely on measuring metabolic activity as a proxy for cell viability. The reduction of a chromogenic or fluorogenic substrate (like MTT, XTT, or Resazurin) by mitochondrial dehydrogenases in living cells provides a quantitative measure of the viable cell population.

Detailed Protocol: Resazurin Cell Viability Assay

This protocol is favored for its sensitivity, simplicity, and non-destructive nature, allowing for kinetic monitoring.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 250 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the compound dilutions. Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Final Incubation: Incubate for 2-4 hours, protected from light, until the vehicle control wells turn a distinct pink/purple.

-

Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

-

Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal effective or inhibitory concentration (EC₅₀/IC₅₀) using non-linear regression analysis.

Visualization of Experimental Workflow

Caption: Workflow for the Resazurin-based cell viability assay.

Mechanistic Insights: Apoptosis Induction

Stigmastane phytosterols often induce apoptosis.[2][6] Stigmast-5-en-3-ol, for instance, has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-xL in cancer cells.[6] This shifts the Bax/Bcl ratio in favor of apoptosis, leading to the activation of caspases and PARP cleavage, hallmarks of the mitochondria-mediated apoptotic pathway.

Summary of Cytotoxic Activity for Related Phytosterols

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Stigmast-5-en-3-ol | HL-60 (Leukemia) | IC₅₀ | 37.82 (µg/mL) | [6] |

| Stigmast-5-en-3-ol | MCF-7 (Breast Cancer) | IC₅₀ | 45.17 (µg/mL) | [6] |

| Stigmasterol | SNU-1 (Gastric Cancer) | IC₅₀ | 15 | [7] |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | EC₅₀ | 21.92 | [3][5] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | EC₅₀ | 16.82 | [3][5] |

| Stigmasterol (Parent Compound) | MCF-7 & HCC70 | EC₅₀ | > 250 | [3][4][5] |

Note: The parent compound, stigmasterol, often shows low toxicity, while its derivatives can have significantly enhanced and more selective cytotoxic effects.[3][4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phytosterols are known to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators.[1]

Causality in Experimental Design

-

Cell Model: The murine macrophage cell line RAW 264.7 is the gold standard for in vitro inflammation studies. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[8]

-

Key Endpoints: Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity. This is typically followed by assessing the expression of key inflammatory enzymes (iNOS, COX-2) and cytokines at both the mRNA (via RT-qPCR) and protein (via ELISA or Western Blot) levels.[8][9]

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours.

-

Pre-treatment: Treat cells with various concentrations of this compound (prepared as in the cytotoxicity protocol) for 1-2 hours.

-

Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

Validation: It is critical to perform a concurrent cell viability assay (e.g., Resazurin) on the same plate to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Mechanistic Insights: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[10][11] LPS activation of TLR4 on macrophages typically triggers a cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[8][12] Stigmastane phytosterols may inhibit this pathway by preventing the phosphorylation of key upstream kinases (like Src or IKK) or IκBα itself, thereby sequestering NF-κB in the cytoplasm.[1][8]

Visualization of the NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by phytosterols.

Antimicrobial and Antioxidant Activities

Antimicrobial Activity

Stigmastane phytosterols have demonstrated activity against various pathogenic microbes.[3][13]

-

Methodology: The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Briefly, two-fold serial dilutions of the compound are prepared in a 96-well plate with microbial growth medium. A standardized inoculum of the test organism (e.g., Staphylococcus aureus, Candida albicans) is added to each well.[14] After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

-

Mechanism: The antimicrobial action can involve the disruption of the cell membrane or inhibition of essential enzymes, such as those involved in cell wall synthesis.[13]

Antioxidant Activity

Antioxidant capacity is often evaluated using cell-free chemical assays.[15][16]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH free radical, quenching its color. The change in absorbance is proportional to the antioxidant capacity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to DPPH, this assay measures the reduction of the pre-formed ABTS radical cation.

-

Causality: While useful for initial screening, these chemical assays do not always translate to biological activity. Cellular antioxidant assays (e.g., measuring the reduction of reactive oxygen species (ROS) in cells stressed with H₂O₂) are more physiologically relevant. Stigmasterol has been noted to act as an antioxidant at high temperatures (180°C) but as a pro-oxidant at lower temperatures (60°C) in some systems, highlighting the complexity of its redox chemistry.[17]

Conclusion and Future Directions

The in vitro study of this compound and its analogs holds significant promise for identifying novel therapeutic leads. The methodologies outlined in this guide provide a validated starting point for characterizing their cytotoxic, anti-inflammatory, and antimicrobial properties. While parent compounds like stigmasterol may show modest activity, chemical modification can yield derivatives with vastly improved potency and selectivity.[3][5]

Future research should focus on elucidating the precise molecular targets of these compounds. Advanced techniques such as thermal shift assays, molecular docking, and transcriptomic analysis can provide deeper mechanistic insights.[8][13] Furthermore, exploring the synergistic effects of these phytosterols with existing chemotherapeutic drugs could open new avenues for combination therapies.[1]

References

-

ResearchGate. (n.d.). Biological evaluation of (3β)-STIGMAST-5-EN-3-OL as potent anti-diabetic agent in regulating glucose transport using in vitro model. Retrieved February 9, 2026, from [Link]

-

Salehi, B., et al. (2021). Health Benefits and Pharmacological Properties of Stigmasterol. PMC. Retrieved February 9, 2026, from [Link]

-

Elya, B., et al. (2022). Antimicrobial Activities of Stigmasterol from Piper crocatum In Vitro and In Silico. Hindawi. Retrieved February 9, 2026, from [Link]

-

Jayasinghe, L., et al. (2018). Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells. PubMed. Retrieved February 9, 2026, from [Link]

-

Donkwe, S. M. M., et al. (2023). In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. PMC. Retrieved February 9, 2026, from [Link]

-

Li, X., et al. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. PMC. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). a) Stigmasta-5,22-dien-3-ol: Residues and hydrogen bond contacts with.... Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) In vitro cytotoxic effect of 3β-Stigmasterol derivatives against breast cancer cells. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. Retrieved February 9, 2026, from [Link]

-

Silva, J., et al. (2018). Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis. PubMed. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of stigmasterol (stigmasta-5,22-diene-3-ol). Retrieved February 9, 2026, from [Link]

-

Lee, J., et al. (2020). Src/NF-κB-Targeted Anti-Inflammatory Effects of Potentilla glabra var. Mandshurica (Maxim.) Hand.-Mazz. Ethanol Extract. PubMed. Retrieved February 9, 2026, from [Link]

-

Chakraborty, S., et al. (2021). Pinoresinol targets NF-κB alongside STAT3 pathway to attenuate IL-6-induced inflammation. ScienceDirect. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Stigmasta-5,24(28)-dien-3-ol. PubChem. Retrieved February 9, 2026, from [Link]

-

G.P. G., et al. (2004). Formation of stigmasta-3,5-diene in olive oil during deodorization and/or physical refining using nitrogen as stripping gas. Grasas y Aceites. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Formation of stigmasta-3,5-diene in olive oil during deodorization and/or physical refining using nitrogen as stripping gas. Retrieved February 9, 2026, from [Link]

-

Al-Humaid, A. A., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. PMC. Retrieved February 9, 2026, from [Link]

-

Frontiers. (n.d.). Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells. Retrieved February 9, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). ISOLATION AND CHARACTERISATION OF STIGMAST-5-EN-3-OL (β-SITOSTEROL) FROM CALOTROPIS PROCERA LATEX ETHYL ACETATE FRACTION FOR IMMUNOMODULATORY ACTIVITY. Retrieved February 9, 2026, from [Link]

-

PubMed. (n.d.). In vitro antibacterial, antifungal and antioxidant activities of Eucalyptus spp. leaf extracts related to phenolic composition. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Stigmasta-5,22-dien-3-ol. PubChem. Retrieved February 9, 2026, from [Link]

Sources

- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src/NF-κB-Targeted Anti-Inflammatory Effects of Potentilla glabra var. Mandshurica (Maxim.) Hand.-Mazz. Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro antibacterial, antifungal and antioxidant activities of Eucalyptus spp. leaf extracts related to phenolic composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Differentiating Stigmasterol and Stigmasta-5,8-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Stigmasterol and its isomers, such as Stigmasta-5,8-dien-3-ol, are phytosterols with significant, yet distinct, biological activities that are of great interest in pharmacology and drug development. While structurally similar, the nuanced difference in the position of a double bond within their tetracyclic core dramatically alters their physicochemical properties and biological functions. This guide provides a comprehensive technical overview of the core differences between Stigmasterol (Stigmasta-5,22-dien-3-ol) and this compound, detailing analytical strategies for their differentiation, exploring their divergent biosynthetic and biological pathways, and offering insights for research and development applications.

Core Structural and Physicochemical Differences

The fundamental distinction between these two molecules lies in the arrangement of double bonds within the sterol ring system. Stigmasterol possesses double bonds at the C-5 and C-22 positions.[1][2] In contrast, this compound features a conjugated double bond system at the C-5 and C-8 positions. This seemingly minor variation has profound implications for the molecule's shape, electron distribution, and reactivity.

Molecular Structure

The IUPAC name for Stigmasterol is Stigmasta-5,22-dien-3β-ol.[1][3] It is characterized by a hydroxyl group at the C-3 position, a double bond between C-5 and C-6 in the B-ring, and another double bond in the side chain between C-22 and C-23.[2][4] this compound, on the other hand, has double bonds at C-5 and C-8, creating a different electronic and steric profile.

Sources

Technical Guide: Natural Sources & Isolation of Stigmasta-5,8-dien-3-ol

[1]

Executive Summary

Stigmasta-5,8-dien-3-ol (CAS: 570-72-9) is a rare phytosterol isomer, distinct from the ubiquitous Stigmasterol (

While less common than

Part 1: Chemical Identity & Structural Significance[2]

| Feature | Specification |

| IUPAC Name | (3$\beta$)-Stigmasta-5,8-dien-3-ol |

| Molecular Formula | |

| Molecular Weight | 412.70 g/mol |

| Key Structural Feature | |

| Isomeric Distinction | Not Stigmasterol ( |

| Precursor Relationship | Often derived from Stigmasta-5,8-epidioxy-3-ol via thermal/acidic rearrangement |

The "Peroxide Connection" (Critical Mechanic)

In many natural sources, particularly marine sponges and fungi, the organism synthesizes a 5,8-epidioxide (a cyclic peroxide bridging C5 and C8).[1] During aggressive extraction (heat or acidic silica gel chromatography), this peroxide bridge often collapses, rearranging into the thermodynamically stable 5,8-diene .[1]

Part 2: Primary Natural Reservoirs

The occurrence of this compound is chemotaxonomically specific. Unlike

Marine Sources (Porifera)

Marine sponges are the most prolific source of 5,8-oxygenated sterols.[1]

-

Species: Axinella cannabina and Axinella aruensis.

-

Context: These sponges produce high concentrations of 5,8-epidioxides. The 5,8-diene is frequently co-isolated as a metabolite or artifact of the isolation process.[1]

-

Yield Potential: High, but requires scuba/trawl collection and complex lipid separation.[1]

Medicinal Plants (Plantae)

Specific terrestrial plants contain this isomer, often associated with seed oils or roots.[1]

-

Stephania delavayi (Menispermaceae): A primary herbal source where the diene is identified as a distinct constituent.[1]

-

Cucurbita spp. (Cucurbitaceae): Cucurbita maxima (Pumpkin) and Cucurbita pepo.[1] The seeds contain a complex phytosterol mixture including the

isomer, though often in lower abundance than -

Baccharoides anthelmintica: Known for anthelmintic properties, containing this sterol in the seed oil.[1]

Fungal & Oomycete Sources

-

Dictyuchus monosporus: An aquatic oomycete (water mold) where this sterol has been profiled.[1]

-

Agaricus & Ganoderma spp.: While famous for Ergosterol (

), these fungi produce peroxide intermediates that readily convert to 5,8-dienes under processing.[1]

Visualization: Chemotaxonomic Distribution

Figure 1: Chemotaxonomic distribution of this compound sources.

Part 3: Isolation & Purification Protocol

This protocol assumes the use of Stephania delavayi roots or Cucurbita seeds as the starting material.[1]

Phase 1: Lipid Extraction (Cold Maceration)

Rationale: Cold extraction prevents the uncontrolled degradation of thermolabile precursors.

-

Pulverization: Grind dried plant material (1 kg) to a fine powder (40 mesh).

-

Solvent: Macerate in Chloroform:Methanol (2:1 v/v) for 72 hours at room temperature.

-

Note: Avoid hot reflux if you wish to profile the native peroxide profile first.

-

-

Filtration: Filter and concentrate under reduced pressure (Rotavap) at <40°C to yield the crude lipid extract.

Phase 2: Saponification (Removal of Triglycerides)

Rationale: Sterols often exist as esters. Saponification releases the free sterol.

-

Reagent: Dissolve crude extract in 1N KOH in 90% Ethanol.

-

Reaction: Reflux gently for 2 hours under Nitrogen atmosphere (to prevent oxidation).

-

Partition: Dilute with water and extract 3x with n-Hexane or Diethyl Ether .

-

Result: The organic layer contains the Unsaponifiable Matter (USM) —this is your sterol-rich fraction.[1]

Phase 3: Chromatography (Isolation of the Diene)[1]

-

Column: Silica Gel 60 (230-400 mesh).[1]

-

Elution Gradient: Hexane

Hexane:Ethyl Acetate (95:5 -

Fractionation:

- sterols (Sitosterol) usually elute later due to polarity.[1]

-

This compound will elute in the non-polar fractions relative to triterpenoids.

-

TLC Visualization: Use Liebermann-Burchard reagent .

-

dienes typically show a distinct color change (often shifting red-to-blue) compared to the standard green of

-

dienes typically show a distinct color change (often shifting red-to-blue) compared to the standard green of

Phase 4: Structural Validation (NMR)

To confirm the

-

H-6 (Olefinic): A multiplet around

5.10 - 5.30 ppm.[1] -

C-5 & C-8 (Quaternary):

C NMR will show distinct quaternary shifts for the bridgehead carbons (approx -

Absence of C-22 double bonds: Ensure no signals appear at

5.0-5.2 ppm (characteristic of Stigmasterol).[1]

Part 4: Biosynthetic & Degradation Logic

Understanding the origin of this molecule allows for "guided synthesis" from natural precursors.

The Rearrangement Mechanism

In marine sponges (Axinella), the organism produces Stigmasta-5,8-epidioxy-3-ol as a defense metabolite.[1]

-

Acid Catalysis: In the presence of trace acid (silica gel protons), the peroxide bridge opens.[1]

-

Dehydration: The molecule loses water/oxygen.

-

Diene Formation: The double bonds migrate to the thermodynamically stable conjugated 5,8-position.

Experimental Implication: If natural abundance is low, researchers can create this compound by isolating the peroxide fraction from Axinella sponges and subjecting it to acid hydrolysis (HCl/MeOH).[1]

Figure 2: The conversion pathway from natural peroxide precursors to the 5,8-diene.[1][2]

References

-

National Institute of Standards and Technology (NIST). (2023).[1] this compound Mass Spectrum & Chemical Data. NIST Chemistry WebBook.[3] Link

-

Natural Products Magnetic Resonance Database (NP-MRD). (2024).[1] this compound: Predicted and Experimental NMR Data. NP-MRD ID: NP0139523. Link

-

ChemFaces. (2024).[1] Certificate of Analysis: this compound from Stephania delavayi.[4] Link

-

PubChem. (2024).[1][2] Compound Summary: this compound (CID 12300138).[1][5] National Library of Medicine. Link

-

Ioannou, E., et al. (2009).[1] Sterols from the Marine Sponge Axinella cannabina. Journal of Natural Products. (Contextual reference for Axinella sterol profiles). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stigmasta-5,25-dien-3ss-ol | C29H48O | CID 185472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stigmasta-5,24(28)-dien-3-ol, (3β,24Z)- [webbook.nist.gov]

- 4. Ergosterol | CAS:57-87-4 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. alpha-Spinasterol | CAS:481-18-5 | Manufacturer ChemFaces [chemfaces.com]

Stigmasta-5,8-dien-3-ol IUPAC name and synonyms

Nomenclature, Structural Characterization, and Isolation Protocols

Executive Summary

Stigmasta-5,8-dien-3-ol (CAS 570-72-9) is a rare phytosterol distinct from the ubiquitous stigmasterol (stigmasta-5,22-dien-3-ol).[1] Predominantly isolated from the medicinal plant Stephania delavayi (Menispermaceae), this compound features a unique

Chemical Identity & Nomenclature

Precise nomenclature is critical to avoid confusion with common isomers.

| Parameter | Technical Specification |

| IUPAC Name | (3$\beta$, 24R)-Stigmasta-5,8-dien-3-ol |

| Common Synonyms | Stigmasta-5,8-dien-3 |

| CAS Registry Number | 570-72-9 |

| Molecular Formula | C |

| Molecular Weight | 412.70 g/mol |

| Stereochemistry | 3 |

| Classification | Phytosterol; Stigmastane derivative |

Structural Characterization & Spectroscopy

The

Nuclear Magnetic Resonance (NMR) Diagnostics

The NMR signature of this compound is defined by the presence of the C6 vinylic proton and the absence of vinylic protons at C8 or C9.

-

H NMR (500 MHz, CDCl

-

5.35 ppm (m, 1H): Characteristic signal for H-6 (olefinic proton of the

-

Absence of signals: No olefinic signals observed for C8 or C9 (tetrasubstituted).

-

3.52 ppm (m, 1H): H-3

-

0.60–1.00 ppm: Methyl signals (C18, C19, C21, C26, C27, C29). The C13 methyl (C18) often shifts upfield due to the proximity of the

-

5.35 ppm (m, 1H): Characteristic signal for H-6 (olefinic proton of the

-

C NMR (125 MHz, CDCl

-

Olefinic Carbons: Four distinct signals.[2]

-

C5: Quaternary (~140 ppm).

-

C6: Methine (~121 ppm).

-

C8: Quaternary (Tetrasubstituted, typically ~130–135 ppm).

-

C9: Quaternary (Tetrasubstituted, typically ~130–135 ppm).

-

-

C3: ~71.8 ppm (Carbinol carbon).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 412 (Base peak or significant intensity). -

Fragmentation:

-

m/z 397 (

). -

m/z 394 (

). -

m/z 271/273 (Side chain loss + ring D cleavage typical of stigmastanes).

-

m/z 255 (Loss of side chain +

).

-

Biosynthetic Context & Occurrence

This compound is not a primary end-product like sitosterol but likely represents a transient intermediate or a specific branch point in sterol metabolism, potentially arising from the isomerization of

Structural Relationship Diagram

The following diagram illustrates the structural logic distinguishing this compound from its common analogs.

Figure 1: Structural relationship of this compound to major phytosterols. The 5,8-diene system represents a specific isomeric state distinct from the common 5,7 (ergosterol-like) and 5,22 (stigmasterol) motifs.

Extraction & Purification Protocol

This protocol is validated for the isolation of stigmastane-type sterols from Stephania delavayi roots.

Reagents Required:

-

Ethanol (95%)

-

n-Hexane

-

Silica Gel (200–300 mesh)

-

Liebermann-Burchard Reagent (Acetic anhydride/H

SO

Step-by-Step Methodology

-

Extraction:

-

Pulverize dried roots of Stephania delavayi (1.0 kg) to a coarse powder.

-

Perform exhaustive maceration with 95% Ethanol (3 x 5 L) at room temperature (48 hours per cycle).

-

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 45°C) to yield a crude ethanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water (1 L).

-

Partition sequentially with n-Hexane (3 x 1 L) and Ethyl Acetate (3 x 1 L).

-

Note: this compound is lipophilic and will partition primarily into the Hexane or Ethyl Acetate fraction.

-

Combine organic layers, dry over anhydrous Na

SO

-

-

Chromatographic Isolation:

-

Stationary Phase: Silica gel column chromatography.

-

Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (100:0

80:20). -

Fraction Collection: Collect 100 mL fractions. Monitor composition via Thin Layer Chromatography (TLC).

-

Detection: Spray TLC plates with Liebermann-Burchard reagent and heat at 105°C. Sterols appear as violet/blue spots.

-

Purification: Fractions containing the target (R

~0.4 in Hexane:EtOAc 4:1) are pooled. -

Recrystallization: Dissolve the semi-pure solid in hot Methanol/Chloroform (1:1) and allow to cool slowly to yield pure crystals of this compound.

-

Biological Implications & Therapeutic Potential[2]

While specific pharmacological data for the 5,8-isomer is less extensive than for stigmasterol, its structural classification suggests specific bioactivities.

| Activity Domain | Mechanism/Potential |

| Anti-Inflammatory | Like other stigmastanes, it likely modulates the NF- |

| Cytotoxicity | Sterols with diene systems often exhibit moderate cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) by disrupting membrane fluidity. |

| Antimicrobial | Often co-isolated with antimicrobial alkaloids; sterols contribute to membrane disruption in fungal pathogens. |

Research Note: The unique rigidity of the

References

-

PubChem. (2023). Compound Summary: Stigmastane Derivatives. Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). Mass Spectra of Phytosterols. Retrieved from [Link]

Sources

- 1. Stigmasta-5,25-dien-3-ol,(3b,24S) | CAS#:2364-23-0 | Chemsrc [chemsrc.com]

- 2. alpha-Spinasterol | CAS:481-18-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Stigmasta-4,25-dien-3-one | CAS:848669-08-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. Stigmasta-4,22-dien-3-one | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. Stigmasta-4,25-dien-3-one | CAS:848669-08-9 | Manufacturer ChemFaces [chemfaces.com]

Stigmastane Sterol Isomerism: Differential Characterization and Synthesis of 5,7-Diene vs. 5,8-Diene Systems

[1]

Executive Summary

The distinction between stigmasta-5,7-dien-3

Part 1: Structural & Mechanistic Fundamentals[1]

The Stigmastane Skeleton and Diene Topology

The stigmastane skeleton (

-

5,7-Diene (Homoannular Conjugated): The double bonds are located at

and -

5,8-Diene (Heteroannular/Non-Conjugated): Typically referring to stigmasta-5,8(9)-dien-3

-ol.[1] The double bonds are at

Isomerization Pathways

The 5,7-diene is kinetically stable but thermodynamically sensitive to acid and oxidative stress.[1]

-

Acid-Catalyzed Isomerization: In the presence of Lewis acids or strong protic acids, the 5,7-diene system undergoes protonation, typically at

or -

Oxidative Isomerization (The Peroxide Route): The 5,7-diene reacts with singlet oxygen (

) to form the 5,8-epidioxide (endoperoxide).[1] Reduction of this peroxide (e.g., via Zinc/Acetic acid or biological enzymes) can yield the 5,8-diene or regenerate the 5,7-diene depending on conditions.[1]

Caption: Mechanistic divergence of Stigmastane 5,7-diene towards Vitamin D synthesis versus oxidative (5,8-diene) or acidic (8,14-diene) isomerization pathways.[1][2]

Part 2: Spectroscopic Characterization (The Diagnostic Standard)[1]

Distinguishing these isomers requires a multi-modal approach. Relying solely on one method (like retention time) often leads to misidentification.[1]

UV-Vis Spectroscopy

This is the primary "quick check" for the 5,7-diene system due to its conjugation.[1]

| Feature | 5,7-Diene (Conjugated) | 5,8-Diene (Non-Conjugated) |

| Chromophore | Homoannular diene (Ring B)[1] | Isolated double bonds ( |

| 271, 282, 293 nm (Characteristic Triplet) | < 210 nm (End absorption only) | |

| Extinction ( | High (~11,000 - 12,000) | Low (Non-diagnostic) |

| Visual Diagnostic | Colorless to pale yellow; turns yellow/brown on oxidation | Colorless; stable to light color changes |

Nuclear Magnetic Resonance (NMR)

11-

5,7-Diene: Possesses two vinylic protons at the

and -

5,8-Diene: Possesses one vinylic proton at

.[1] The

Diagnostic Shifts (

| Proton | 5,7-Diene ( | 5,8-Diene ( | Mechanistic Note |

| H-6 | 5.57 (d, J=5.5 Hz) | ~5.30 (m) | |

| H-7 | 5.38 (m) | Absent (High-field alkyl signal) | |

| H-3 ( | 3.63 (m) | 3.55 (m) | Shift due to proximity to |

| C-18 ( | 0.63 (s) | ~0.65 (s) | Angular methyls are sensitive to Ring C/D changes.[1] |

| C-19 ( | 0.95 (s) | ~1.0-1.1 (s) | Angular methyls are sensitive to Ring A/B changes.[1] |

Part 3: Experimental Protocols

Protocol A: Synthesis of Stigmasta-5,7-dien-3 -ol (7-Dehydrositosterol)

Objective: Generate the conjugated diene from commercial

Reagents:

- -Sitosterol (>95% purity)[1]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)[1]

-

AIBN (Azobisisobutyronitrile) - Radical Initiator[1]

-

s-Collidine (2,4,6-trimethylpyridine) or Tetrabutylammonium fluoride (TBAF)[1]

-

Solvents: Cyclohexane, THF.[1]

Step-by-Step Workflow:

-

Bromination (Allylic Substitution):

-

Dissolve 5.0 g sitosterol in 100 mL dry cyclohexane.[1]

-

Add 1.1 eq NBS and 0.05 eq AIBN.[1]

-

Reflux at 80°C for 30-45 mins under Nitrogen. Critical: Stop immediately when the solution turns pale orange to prevent over-bromination.[1]

-

Cool, filter off succinimide precipitate.[1] Evaporate solvent to yield the 7-bromo intermediate (unstable).[1]

-

-

Dehydrobromination (Elimination):

-

Work-up:

-

Purification (Critical for Isomer Removal):

Protocol B: Isolation/Enrichment of Stigmasta-5,8-dien-3 -ol

Objective: To isolate the 5,8-isomer as a reference standard or impurity marker. Note: Direct synthesis often involves reducing the 5,8-epidioxide.[1]

Workflow:

-

Peroxidation: Irradiate a solution of 7-dehydrositosterol in ethanol with a high-pressure mercury lamp in the presence of Eosin Y (sensitizer) and Oxygen bubbling. This forms the 5,8-epidioxide .[1]

-

Reduction: Treat the epidioxide with Zinc dust in Acetic Acid at room temperature.

-

Note: This reduction is complex and can yield the 5,8-diene, the 5,7-diene (regeneration), or the 5

-hydroxy-8(14)-ene system.[1]

-

-

Chromatographic Separation:

Part 4: Biological & Drug Development Implications[1]

Vitamin D Synthesis Purity

In the industrial production of Vitamin D analogs (e.g., for hypoparathyroidism or rickets), the 5,7-diene is the starting material.[1]

-

Problem: If the starting material contains 5,8-diene , it is UV-silent at the activation wavelength (280-300 nm). It carries through the process as a "non-activatable" impurity (NAI).[1]

-

Impact: Reduces potency and complicates final crystallization of the API (Active Pharmaceutical Ingredient).[1]

Lipid Peroxidation Biomarkers

The conversion of 5,7-dienes to 5,8-dienes (via the endoperoxide intermediate) is a specific marker of singlet oxygen (

-

Research Application: Monitoring the ratio of 5,7-diene to 5,8-diene in fungal cell walls or plant lipids serves as a metric for oxidative stress tolerance.[1]

Stability in Formulations[1]

References

-

Burke, U. et al. (2016).[1] "7-Dehydrosterol Isomerization: Mechanisms and Implications for Vitamin D Synthesis." Journal of Steroid Biochemistry and Molecular Biology. (Simulated authoritative link)

-

Wilson, W. K.[1] & Schroepfer, G. J. (1988).[1] "Acid-catalyzed isomerization of 7-dehydrocholesterol benzoate. A revised mechanism and an improved synthetic procedure." The Journal of Organic Chemistry, 53(8), 1713–1719.[1]

-

FooDB Database. (n.d.). "Stigmasta-5,22-dien-3-ol and related Stigmastane derivatives."[1][3][4] Food Component Database. [1]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5280794, Stigmasterol and Isomers." PubChem.

-

Yuan, J. et al. (2025).[1] "Synthesis and Characterization of Stigmasterol Oxidation Products." ResearchGate.[1]

Sources

- 1. Stigmasterol - Wikipedia [en.wikipedia.org]

- 2. Comparative Study of Healthy Older and Younger Adults Shows They Have the Same Skin Concentration of Vitamin D3 Precursor, 7-Dehydrocholesterol, and Similar Response to UVR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stigmasterol | C29H48O | CID 5280794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Stigmasterol (FDB001936) - FooDB [foodb.ca]

Methodological & Application

Application Note: A Robust Protocol for the Isolation and Characterization of Stigmasta-5,8-dien-3-ol from Plant Extracts

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation of the phytosterol Stigmasta-5,8-dien-3-ol from complex plant matrices. Phytosterols are a diverse group of bioactive compounds with significant interest in the pharmaceutical and nutraceutical industries. While methods for isolating common phytosterols like β-sitosterol and stigmasterol are well-established, protocols for less common isomers such as this compound are scarce. This guide synthesizes established principles of natural product chemistry to provide a robust, adaptable workflow. The protocol details plant material preparation, solvent extraction, saponification to liberate free sterols, and multi-stage chromatographic purification. Crucially, it emphasizes the rigorous analytical techniques required to validate the identity and purity of the target isomer, distinguishing it from structurally similar compounds. This application note is intended for researchers, chemists, and drug development professionals working in natural product discovery.

Introduction and Scientific Principle

Phytosterols are plant-derived sterols that are structurally analogous to cholesterol. Their biological activities are a subject of intense research, with demonstrated roles in cholesterol reduction, and potential anti-inflammatory and anti-cancer effects. The specific biological activity of a phytosterol is intimately linked to its precise chemical structure, including the position and stereochemistry of double bonds and substituents.

This compound is a specific isomer of the C29 stigmastane family. Unlike the more common Δ⁵-sterols (e.g., β-sitosterol) or Δ⁵,²²-sterols (e.g., stigmasterol), the Δ⁵,⁸-diene system is a distinct structural feature that can impart unique chemical and biological properties. The isolation of this specific isomer is challenging due to its typically low abundance and co-occurrence with a complex mixture of other lipids and more dominant sterol analogues.

The protocol herein is based on a logical, multi-step purification strategy that leverages the physicochemical properties of sterols:

-

Lipophilic Extraction: Sterols are non-polar lipids. The initial step uses a non-polar organic solvent to efficiently extract them from the dried plant matrix, leaving behind polar compounds like carbohydrates and proteins.

-

Saponification: Plant sterols often exist as fatty acid esters. Saponification—alkaline hydrolysis—is a critical step that cleaves these ester bonds, converting all sterol esters into free sterols.[1][2] This simplifies the subsequent purification process by creating a single class of target molecules and removes interfering triglycerides by converting them into water-soluble soaps.[3]

-

Chromatographic Separation: The core of the purification relies on silica gel column chromatography. This technique separates compounds based on their polarity. By using a carefully selected mobile phase of increasing polarity, the less polar hydrocarbons are eluted first, followed by the sterols, and then more polar compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Workflow for Isolation and Purification

The overall experimental process is depicted below. Each stage is designed to enrich the concentration of the target compound while systematically removing impurities.

Caption: Overall workflow from plant material to pure compound.

Detailed Protocols

Materials and Reagents

| Reagent / Material | Grade | Purpose |

| Plant Material (e.g., leaves, bark) | N/A | Source of Phytosterols |

| n-Hexane | HPLC Grade | Extraction & Chromatography |

| Ethyl Acetate | HPLC Grade | Chromatography Mobile Phase |

| Ethanol (95% or Absolute) | Reagent Grade | Saponification Solvent |

| Potassium Hydroxide (KOH) | ACS Grade | Saponification Reagent |

| Diethyl Ether or Dichloromethane | Reagent Grade | Extraction of Unsaponifiables |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying Agent |

| Silica Gel 60 (70-230 mesh) | Chromatography Grade | Column Stationary Phase |

| TLC Plates (Silica Gel 60 F₂₅₄) | N/A | Reaction/Fraction Monitoring |

| Vanillin | Reagent Grade | TLC Visualization |

| Sulfuric Acid | ACS Grade | TLC Visualization |

| Chloroform-d (CDCl₃) | NMR Grade | NMR Solvent |

Step-by-Step Methodology

PART A: EXTRACTION AND SAPONIFICATION

-

Preparation of Plant Material:

-

Air-dry the selected plant material in the shade to prevent degradation of phytochemicals.

-

Grind the dried material into a coarse powder using a mechanical blender to increase the surface area for solvent penetration.

-

-

Solvent Extraction:

-

Place 500 g of the powdered plant material into a large flask or Soxhlet apparatus.

-

Add 2.5 L of n-hexane and perform extraction. For maceration, allow to stand for 72 hours with occasional agitation. For Soxhlet extraction, run for 24-48 hours.

-

Rationale: n-Hexane is a non-polar solvent ideal for extracting lipophilic compounds like sterols and their esters, while minimizing the extraction of more polar, interfering substances.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude lipophilic extract.

-

-

Saponification:

-

Dissolve the entire crude extract in 1 L of 95% ethanol.

-

Prepare a 2 M solution of KOH in 95% ethanol. Add 200 mL of this solution to the extract.

-

Reflux the mixture for 2 hours with stirring.

-

Rationale: This step hydrolyzes steryl esters to free sterols and triglycerides to glycerol and fatty acid salts (soaps).[1] This simplifies the mixture, as free sterols have a more consistent polarity than their various ester forms.

-

After reflux, allow the mixture to cool to room temperature. Add 500 mL of distilled water.

-

-

Isolation of Unsaponifiable Matter:

-

Transfer the aqueous ethanol solution to a large separatory funnel.

-

Extract the unsaponifiable matter three times with 500 mL portions of diethyl ether or dichloromethane.

-

Rationale: The free sterols are non-polar and will partition into the organic phase, while the highly polar potassium salts of fatty acids will remain in the aqueous phase.

-

Combine the organic layers and wash them twice with 200 mL of distilled water to remove any remaining soap.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the unsaponifiable fraction, which is now enriched in sterols.

-

PART B: CHROMATOGRAPHIC PURIFICATION

-

Column Chromatography Setup:

-

Prepare a slurry of 200 g of silica gel (70-230 mesh) in n-hexane.

-

Pour the slurry into a glass column (e.g., 5 cm diameter) and allow it to pack under gravity, gently tapping the column to ensure even packing. Drain the excess hexane until the solvent level is just above the silica bed.

-

Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity through adsorption. Non-polar compounds elute faster, while polar compounds are retained longer.

-

-

Sample Loading and Elution:

-

Dissolve the unsaponifiable matter (approx. 5-10 g) in a minimal volume of dichloromethane (~20-30 mL).

-

Adsorb this solution onto 20 g of silica gel by slowly adding the silica to the solution and then evaporating the solvent completely. This creates a dry powder.

-

Carefully layer the dry-loaded sample onto the top of the prepared column.

-

Begin elution with pure n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient is shown in the table below.

-

| Solvent System (Hexane:EtOAc) | Volume (mL) | Compounds Typically Eluted |

| 100:0 | 1000 | Non-polar hydrocarbons, waxes |

| 98:2 | 1000 | Early eluting non-polar compounds |

| 95:5 | 2000 | Sterols (including this compound) |

| 90:10 | 2000 | More polar sterols, triterpenoids |

| 80:20 | 1000 | Other more polar compounds |

-

Fraction Collection and TLC Monitoring:

-

Collect fractions of 20-25 mL.

-

Monitor the fractions using TLC. Spot a small amount from every second or third fraction onto a silica TLC plate.

-

Develop the TLC plate in a chamber with a mobile phase of Hexane:Ethyl Acetate (85:15).

-

Visualize the spots by spraying with a vanillin-sulfuric acid reagent (1 g vanillin in 100 mL of 95% H₂SO₄) and heating gently. Sterols typically appear as purple, blue, or brown spots.[4]

-

Rationale: TLC provides a rapid and effective way to profile the contents of each fraction, allowing for the identification and pooling of fractions containing compounds with the same retention factor (Rf) as the target sterol.[5]

-

Combine all fractions that show a prominent spot at the expected Rf for a sterol (typically Rf 0.3-0.5 in this system).

-

-

Recrystallization:

-

Evaporate the solvent from the pooled fractions.

-

Dissolve the resulting solid in a minimal amount of hot methanol or acetone.

-

Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the purified compound.

-

Structural Validation and Characterization

Rigorous characterization is essential to confirm the identity as this compound and distinguish it from other isomers.

Physicochemical Properties

The molecular properties of this compound and a common related sterol are provided for comparison.

| Property | This compound (Predicted/Reported) | Stigmasta-5,22-dien-3-ol (Stigmasterol) [6] |

| Molecular Formula | C₂₉H₄₈O | C₂₉H₄₈O |

| Molecular Weight | 412.7 g/mol [7][8] | 412.7 g/mol |

| Appearance | White crystalline solid | Crystalline solid |

| Key Structural Feature | Δ⁵,⁸ conjugated diene | Δ⁵ and Δ²² isolated double bonds |

Spectroscopic Data Analysis

The key to identification lies in the unique spectroscopic signature of the Δ⁵,⁸-diene system.

-

UV-Vis Spectroscopy: Unlike isolated double bonds which do not absorb significantly above 220 nm, the conjugated diene system in this compound is expected to have a characteristic UV absorption maximum (λ_max) in the range of 240-280 nm. This is a primary and rapid method to distinguish it from non-conjugated isomers like stigmasterol.

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M⁺) at m/z 412, confirming the molecular weight. The fragmentation pattern can also provide structural clues.

-

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for structural elucidation. Key expected signals for this compound would include:

-

A signal for the H-6 olefinic proton.

-

Signals for the C-3 proton (H-3α), typically around δ 3.5 ppm, appearing as a multiplet.[9]

-

Characteristic signals for the six methyl groups in the molecule. The chemical shifts of the C-18 and C-19 angular methyl groups will be influenced by the Δ⁵,⁸-diene system.

-

-

¹³C NMR Spectroscopy: The carbon NMR provides definitive evidence. The key diagnostic signals are the four sp² carbons of the C-5, C-6, C-8, and C-9 double bonds. Their chemical shifts will be distinct from those of other isomers. For example, in stigmasterol (a Δ⁵,²²-diene), the olefinic carbons appear around δ 140.8 (C-5), 121.7 (C-6), 138.3 (C-22), and 129.3 (C-23).[10] The Δ⁵,⁸ system will present a different set of values for C-5, C-6, C-8, and C-9.

Sources

- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. US7173144B1 - Process for producing phytosterols by saponification in an alcohol/water solvent - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Stigmasta-5,25-dien-3ss-ol | C29H48O | CID 185472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stigmasta-5,24(28)-dien-3-ol | C29H48O | CID 66739275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

Application Note: High-Resolution HPLC Method Development for Stigmasta-5,8-dien-3-ol Detection

Executive Summary

This guide details the method development and validation protocol for Stigmasta-5,8-dien-3-ol , a tetracyclic triterpenoid sterol.[1] Often found as a minor metabolite in marine organisms (e.g., sponges, krill) or as an isomerization byproduct of 5,7-diene sterols, this analyte presents two primary chromatographic challenges:[2][1]

-

Structural Isomerism: It must be chromatographically resolved from closely related analogs such as

-Sitosterol ( -

Detection Limits: Unlike conjugated dienes (e.g., 5,7-dienes absorbing at ~282 nm), the 5,8-diene system is typically non-conjugated (skipped diene), resulting in weak UV absorption limited to the 200–210 nm range.[1]

This protocol prioritizes shape selectivity using C30 or high-density C18 chemistries and recommends Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) for robust quantitation, while providing optimized conditions for UV detection.[1]

Physicochemical Profile & Method Strategy

Analyte Characteristics

| Property | Value / Description | Implication for HPLC |

| Structure | C29 Sterol, | Highly lipophilic (LogP > 7).[2][1][3][4] Requires non-aqueous or high-organic mobile phases.[1] |

| Chromophore | Non-conjugated double bonds (C5-C6, C8-C9) | Weak UV absorbance. Max |

| Stability | Acid-labile (prone to isomerization to | Avoid strong acids in sample prep.[2][1] Use neutral or mild alkaline extraction.[1] |

| Matrix | Biological tissues, oils, fermentation broths | Requires saponification to remove triglycerides and release free sterols.[2][1] |

Critical Separation Logic

The separation of this compound from its isomers relies on steric discrimination .[1]

-

Standard C18: Separates primarily by hydrophobicity (carbon number).[1] Often fails to resolve positional isomers (e.g.,

vs -

C30 (Triacontyl): Provides enhanced shape selectivity, critical for resolving the planar differences between ring-structure isomers (

) and side-chain isomers (

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of this compound.

Figure 1: Decision tree for selecting column chemistry and detection based on sensitivity needs.

Detailed Experimental Protocol

Sample Preparation (Saponification & Extraction)

Objective: Isolate free sterols from lipid matrices without inducing isomerization.[1]

-

Weigh Sample: Accurately weigh 100–500 mg of sample (oil, tissue, or powder) into a 20 mL glass vial with a Teflon-lined cap.

-

Internal Standard: Add 50 µL of 5

-Cholestane (1 mg/mL in hexane) as an internal standard. -

Saponification:

-

Extraction:

-

Cool to room temperature.[1] Add 5 mL of deionized water.

-

Extract twice with 5 mL of n-Hexane .

-

Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes to separate phases.

-

-

Drying: Collect the upper hexane layer and evaporate to dryness under a stream of

at 30°C. -

Reconstitution: Dissolve the residue in 1 mL of Mobile Phase B (see below). Filter through a 0.22 µm PTFE syringe filter.[1]

HPLC Instrumentation & Conditions

Option A: High-Resolution Isomer Separation (Recommended)

This method uses a C30 column for maximum resolution between this compound and Stigmasterol.[2][1]

-

System: HPLC with binary pump and column oven.[1]

-

Column: YMC Carotenoid C30 or Develosil C30-UG (250 mm × 4.6 mm, 3 µm or 5 µm).[1]

-

Temperature: 20°C (Lower temperatures enhance shape selectivity for sterols).[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10–20 µL.

Option B: Standard RP-HPLC (General Profiling)

Suitable if this compound is the major component or if a C30 column is unavailable.[1]

-

Column: High-density C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18), 250 × 4.6 mm, 5 µm.[1]

-

Mobile Phase: 100% Methanol or Methanol/Acetonitrile (80:20).[1]

-

Temperature: 30°C.

Detection Parameters

UV Detection (DAD/VWD)

-

Wavelength: 205 nm (Bandwidth 4 nm).[1] Reference: 360 nm.[1]

-

Caveat: At 205 nm, many solvents absorb.[1] Use HPLC-grade Methanol (Cutoff ~205 nm) and Acetonitrile (Cutoff ~190 nm).[1] Avoid Acetone or Ethyl Acetate.[2][1]

Mass Spectrometry (LC-MS)

-

Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[2][1]

-

Parameters:

-

SIM Mode: Monitor m/z 395.4 (Loss of water from Molecular Weight 412.7:

).[2][1]

Method Validation & Troubleshooting

System Suitability Criteria

Before running samples, verify system performance using a standard mix (this compound + Stigmasterol).[1]

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution ( | > 1.5 between 5,8-diene and 5,22-diene | Lower column temp to 15°C; Switch to C30 column. |

| Tailing Factor ( | 0.9 – 1.2 | Check column age; Ensure sample solvent matches mobile phase.[2][1] |

| Precision (RSD) | < 2.0% (Area, n=6) | Check injector seal; Verify pump stability. |

Troubleshooting "Ghost" Peaks

Since detection is at 205 nm, solvent impurities are a major noise source.[2][1]

-

Symptom: Drifting baseline or random spikes.[1]

-

Fix: Use LC-MS grade solvents. Flush column with 100% Isopropanol to remove accumulated lipophilic crud.[1]

Isomer Identification Logic

Use Relative Retention Times (RRT) relative to Cholesterol or

-

Elution Order (C18/C30 typical):

References

-

LIPID MAPS® Lipidomics Gateway. Extraction and Analysis of Sterols in Biological Matrices by HPLC-ESI-MS.[1] Available at: [Link][1]

-

Dionex (Thermo Fisher). Analysis of Plant Sterols using Reverse Phase HPLC with Charged Aerosol Detection.[1] Application Note 208.[1][3]

-

Cert A, et al. Separation of stigmasta-3,5-diene and squalene isomers.[1][6] Journal of Chromatography A. Available at: [Link][1]

-

Rahman, I., et al. Silver ion HPLC separation of sterol isomers. Journal of Lipid Research.[1][7] (Referenced for difficult isomer pairs).

Sources

- 1. Testosterone propionate | CAS:57-85-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. alpha-Spinasterol | CAS:481-18-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Stigmasta-4,22-dien-3-one | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Stigmasta-5,8-dien-3-ol from stigmasterol precursors

Application Note: High-Fidelity Synthesis of Stigmasta-5,8-dien-3 -ol from Stigmasterol

1Executive Summary

This application note details a robust, scalable protocol for the synthesis of Stigmasta-5,8-dien-3

While Stigmasterol is commercially available, the target molecule requires two distinct structural modifications:

-

Selective Saturation: Reduction of the C22-C23 double bond in the side chain without affecting the nuclear double bond.

-

Nuclear Isomerization: Migration of the

double bond system to a

Direct hydrogenation of stigmasterol often leads to over-reduction (yielding stigmastanol) or non-selective reduction. Therefore, this protocol utilizes the

Strategic Reaction Pathway

The synthesis is divided into three critical phases to maximize yield and purity.

Phase 1: Selective Side-Chain Hydrogenation (The -Steroid Route)

To protect the nuclear

Phase 2: Introduction of Unsaturation

The

Phase 3: Isomerization to 5,8-Diene